molecular formula C22H23NO5 B3943438 1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOATE

1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOATE

Cat. No.: B3943438
M. Wt: 381.4 g/mol
InChI Key: UGFWOFOADUSXMR-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-1-oxopropan-2-yl 3-[(4-acetylphenyl)carbamoyl]propanoate is a synthetic organic compound featuring a propanoate ester backbone substituted with two distinct aromatic moieties. The structure comprises:

  • A 1-(4-methylphenyl)-1-oxopropan-2-yl group: This ketone-containing fragment introduces electron-withdrawing properties and steric bulk due to the methyl-substituted benzene ring.

Properties

IUPAC Name

[1-(4-methylphenyl)-1-oxopropan-2-yl] 4-(4-acetylanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-14-4-6-18(7-5-14)22(27)16(3)28-21(26)13-12-20(25)23-19-10-8-17(9-11-19)15(2)24/h4-11,16H,12-13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFWOFOADUSXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)OC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOATE typically involves a multi-step process:

    Formation of 1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL: This intermediate can be synthesized through the Friedel-Crafts acylation of 4-methylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Synthesis of 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOIC ACID: This can be prepared by reacting 4-acetylbenzoic acid with 3-aminopropanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

    Esterification: The final step involves the esterification of the two intermediates. This can be achieved by reacting 1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL with 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOIC ACID in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Nitro and halogenated derivatives of the original compound.

Scientific Research Applications

1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, such as those involved in inflammation and microbial growth.

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs.
  • Heterocyclic Influence : ’s benzimidazole-containing compound introduces nitrogen heteroatoms and a chloro substituent, likely influencing biological activity (e.g., kinase inhibition) .

Biological Activity

1-(4-Methylphenyl)-1-oxopropan-2-yl 3-[(4-acetylphenyl)carbamoyl]propanoate is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C18H20N2O4\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{4}

This structure indicates the presence of both aromatic and aliphatic components, which are crucial for its biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell growth.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways.

Antitumor Mechanism

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The proposed mechanism includes:

  • Cell Cycle Arrest : The compound causes cell cycle arrest at the S phase, leading to reduced proliferation rates.
  • Mitochondrial Dysfunction : It alters mitochondrial membrane potential, which is a precursor to apoptosis.

Enzyme Interaction

Molecular docking studies indicate that the compound interacts with key proteins involved in cancer metabolism, potentially inhibiting their activity.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: In Vitro Antitumor Activity

CompoundCell LineInhibition Rate (%)IC50 (μM)
Compound AHepG299.986.92
Compound BA549100.078.99
Compound CDU14599.937.89
Target CompoundMCF7100.398.26

These results suggest that the target compound may exhibit comparable or superior activity against various cancer cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOATE
Reactant of Route 2
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1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOATE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.